molecular formula C14H17N5O3S B11320750 methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate

methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate

Cat. No.: B11320750
M. Wt: 335.38 g/mol
InChI Key: LJVVVTHWNABZAL-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a methionine derivative. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of eco-friendly solvents and catalysts is also common to minimize environmental impact .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. The phenyl group enhances the compound’s ability to penetrate cell membranes, while the methionine derivative may interact with sulfur-containing enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H17N5O3S

Molecular Weight

335.38 g/mol

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-[[3-(tetrazol-1-yl)benzoyl]amino]butanoate

InChI

InChI=1S/C14H17N5O3S/c1-22-14(21)12(6-7-23-2)16-13(20)10-4-3-5-11(8-10)19-9-15-17-18-19/h3-5,8-9,12H,6-7H2,1-2H3,(H,16,20)/t12-/m0/s1

InChI Key

LJVVVTHWNABZAL-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.